
Cobalt(2+);2-ethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+);2-ethylcyclopenta-1,3-diene is a coordination compound where cobalt is in the +2 oxidation state, coordinated with 2-ethylcyclopenta-1,3-diene. This compound belongs to the class of cyclopentadienyl complexes, which are known for their stability and versatility in various chemical reactions. These complexes have significant applications in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethylcyclopenta-1,3-diene typically involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) under retro-Diels-Alder reaction conditions . The resulting cyclopentadiene derivatives can then be coordinated with cobalt(2+) ions to form the desired complex.
Industrial Production Methods
Industrial production of cobalt(2+);2-ethylcyclopenta-1,3-diene involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process typically includes the use of cobalt salts and cyclopentadiene derivatives under controlled temperature and pressure conditions to ensure efficient coordination.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);2-ethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of cobalt.
Reduction: It can be reduced to lower oxidation states or even to metallic cobalt.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(3+) complexes, while reduction may yield cobalt(0) or cobalt(1+) complexes. Substitution reactions can yield a variety of cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(2+);2-ethylcyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and hydrovinylation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of cobalt(2+);2-ethylcyclopenta-1,3-diene involves the coordination of the cobalt ion with the cyclopentadiene ligand, which stabilizes the cobalt in the +2 oxidation state. The compound can undergo various catalytic cycles, where the cobalt ion facilitates the activation and transformation of substrates through coordination and redox processes . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Cobalt(2+);2-ethylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cobalt(2+);cyclopentadiene: Similar in structure but without the ethyl substitution, leading to different reactivity and stability.
Nickel(2+);2-ethylcyclopenta-1,3-diene: Similar coordination chemistry but with nickel instead of cobalt, resulting in different catalytic properties.
Iron(2+);2-ethylcyclopenta-1,3-diene: Another transition metal complex with similar ligands but different redox behavior and catalytic activity.
These comparisons highlight the unique properties of this compound, such as its specific redox behavior and catalytic efficiency in certain reactions .
Properties
Molecular Formula |
C14H18Co |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
cobalt(2+);2-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Co/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |
InChI Key |
QRFIJTAMAHQWOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
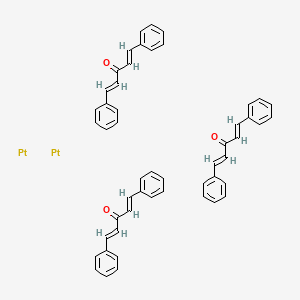

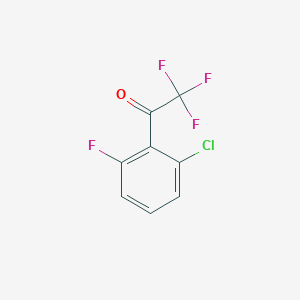
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
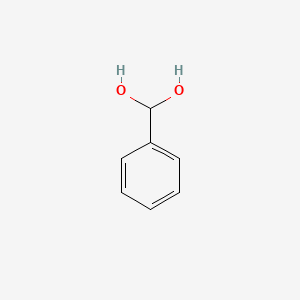
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
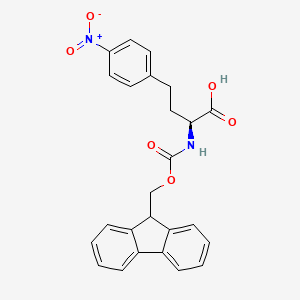

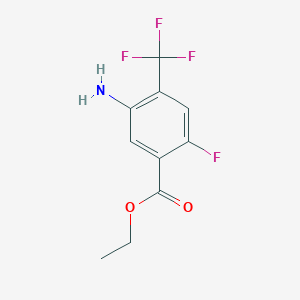
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
